molecular formula C11H11NO2 B2669832 methyl 2-(1H-indol-5-yl)acetate CAS No. 33140-84-0

methyl 2-(1H-indol-5-yl)acetate

Cat. No.: B2669832
CAS No.: 33140-84-0
M. Wt: 189.214
InChI Key: ZWPPJBSFGQAVEQ-UHFFFAOYSA-N
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Description

“Methyl 2-(1H-indol-5-yl)acetate” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives often involves alkylation of the indole nitrogen, transesterification, and ester hydrolysis . For example, a related compound, “methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules . It contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . They are also useful synthons in Sonogashira cross-coupling reactions .


Physical and Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . More specific physical and chemical properties of “this compound” are not available in the search results.

Scientific Research Applications

Nucleophilic Reactivities of Indoles

A study investigated the coupling kinetics of indoles with reference benzhydryl cations, revealing insights into the nucleophilicity of indole derivatives, including those related to methyl 2-(1H-indol-5-yl)acetate. This research provides a foundation for understanding indole reactivity in synthetic chemistry applications (Lakhdar et al., 2006).

Metal Complexes with Anti-inflammatory Drugs

Research into Zn(II), Cd(II), and Pt(II) metal ion complexes with anti-inflammatory drugs has highlighted the potential for creating novel coordination compounds. While not directly involving this compound, this work underscores the broader relevance of indole derivatives in developing therapeutic agents (Dendrinou-Samara et al., 1998).

Phenylacetic Acid Derivatives from Curvularia lunata

Phenylacetic acid derivatives and 4-epiradicinol were isolated from the culture mycelia of Curvularia lunata, showcasing the diversity of natural products derived from fungal sources and their potential in pharmaceutical research (Varma et al., 2006).

Diastereomer Interconversion via Enolization

A study on the diastereoselectivity of a three-component reaction involving indole demonstrated the importance of understanding stereochemical outcomes in the synthesis of complex organic molecules, relevant to derivatives like this compound (Renzetti et al., 2015).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “methyl 2-(1H-indol-5-yl)acetate” and similar compounds could be of interest in future research and drug development.

Properties

IUPAC Name

methyl 2-(1H-indol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPPJBSFGQAVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33140-84-0
Record name methyl 2-(1H-indol-5-yl)acetate
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